ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex heterocyclic compound that combines several functional groups, including a pyrazolo[1,5-a]pyridine core, a furan ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be synthesized through the cyclization of appropriate precursors. The furan ring is then introduced via a coupling reaction, followed by the addition of the ester group through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the ester group yields the corresponding alcohol .
Scientific Research Applications
ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyridine core is known to interact with various biological targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[3,4-b]pyridine-3-carboxylate
- Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[4,3-c]pyridine-3-carboxylate
Uniqueness
ethyl 5-(2,5-dimethylfuran-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific arrangement of functional groups and the presence of the pyrazolo[1,5-a]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 5-[(2,5-dimethylfuran-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-4-23-17(22)14-9-18-20-6-5-12(8-15(14)20)19-16(21)13-7-10(2)24-11(13)3/h5-9H,4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKWLTIRONBPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(OC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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